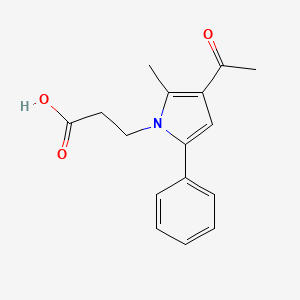
3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid is a synthetic organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . This compound is characterized by a pyrrole ring substituted with acetyl, methyl, and phenyl groups, along with a propanoic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry .
Méthodes De Préparation
The synthesis of 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Formation of Propanoic Acid Moiety: The propanoic acid group can be introduced through a reaction with a suitable carboxylic acid derivative, such as an ester or an acid chloride.
Analyse Des Réactions Chimiques
3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone and carboxylic acid groups into alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research into potential therapeutic applications, such as drug development and the study of biological pathways, often involves this compound.
Mécanisme D'action
The mechanism of action of 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or binding to specific receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(3-acetyl-2-methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid include other pyrrole derivatives, such as:
- 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid
- 3-(3-Acetyl-5-phenyl-1H-pyrrol-1-yl)propanoic acid
- 3-(3-Acetyl-2-methyl-1H-pyrrol-1-yl)propanoic acid
These compounds share structural similarities but differ in the position and nature of substituents on the pyrrole ring. The unique combination of acetyl, methyl, and phenyl groups in this compound contributes to its distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
3-(3-acetyl-2-methyl-5-phenylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-14(12(2)18)10-15(13-6-4-3-5-7-13)17(11)9-8-16(19)20/h3-7,10H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDINQMFYKEVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCC(=O)O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)
![3-(2-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965547.png)
![ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2965548.png)




![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)
![7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2965562.png)

![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)


